

2-Methyl-2-phenylpentan-3-amine IUPAC name and CAS number

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Compound of Interest

Compound Name: 2-Methyl-2-phenylpentan-3-amine

Cat. No.: B1423505

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Technical Guide: 2-Methyl-2-phenylpentan-3-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the chemical identity, properties, and potential synthesis of **2-Methyl-2-phenylpentan-3-amine**. Extensive database searches indicate that this compound is not well-characterized in scientific literature or commercial databases. Consequently, a registered CAS number, experimental data, and established biological functions are not available. This document provides a summary of the compound's identifiers based on its chemical structure and proposes a theoretical synthetic pathway as a starting point for researchers interested in its preparation and further study.

Chemical Identification and Properties

Based on systematic nomenclature, the name "**2-Methyl-2-phenylpentan-3-amine**" corresponds to the chemical structure where a pentane backbone is substituted with a methyl and a phenyl group at the second carbon, and an amine group at the third carbon.

IUPAC Name: **2-Methyl-2-phenylpentan-3-amine**

Chemical Structure:

Despite a thorough search of chemical databases and scientific literature, no CAS number has been assigned to this specific compound. Similarly, experimental data regarding its physical,

chemical, or biological properties are not publicly available. The information for closely related compounds suggests it would be a chiral molecule, existing as stereoisomers.

Data Summary

To provide a clear overview, the available and unavailable data for **2-Methyl-2-phenylpentan-3-amine** are summarized in the table below.

| Identifier / Property | Value / Data |
|-----------------------|---|
| IUPAC Name | 2-Methyl-2-phenylpentan-3-amine |
| Molecular Formula | C ₁₂ H ₁₉ N |
| Molecular Weight | 177.29 g/mol |
| CAS Number | Not Found |
| Physical Properties | Melting Point, Boiling Point, Solubility: Data not available. |
| Spectral Data | NMR, IR, Mass Spectrometry: Data not available. |
| Biological Activity | Pharmacokinetics, Pharmacodynamics, Toxicity: Data not available. |

Proposed Synthetic Protocol

Given the absence of published synthetic routes, a theoretical protocol is proposed here based on established organic chemistry reactions. This protocol outlines a plausible method for the synthesis of **2-Methyl-2-phenylpentan-3-amine** starting from commercially available precursors.

Synthetic Strategy: The proposed synthesis involves the formation of an oxime from a ketone precursor, followed by reduction to the target primary amine. The ketone precursor, 2-methyl-2-phenylpentan-3-one, can be synthesized via a Grignard reaction.

Overall Reaction Scheme

- Step 1: Synthesis of 2-Methyl-2-phenylpentan-3-one (Ketone Precursor)
 - Reaction of 2-phenylpropanenitrile with ethylmagnesium bromide (Grignard reagent) followed by acidic hydrolysis.
- Step 2: Oximation of the Ketone
 - Reaction of 2-methyl-2-phenylpentan-3-one with hydroxylamine hydrochloride to form the corresponding oxime.
- Step 3: Reduction of the Oxime
 - Reduction of the oxime using a reducing agent such as lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation to yield the final product, **2-Methyl-2-phenylpentan-3-amine**.

Detailed Experimental Protocol (Theoretical)

Materials:

- 2-phenylpropanenitrile
- Ethylmagnesium bromide (in diethyl ether or THF)
- Hydrochloric acid (HCl)
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Sodium acetate
- Lithium aluminum hydride (LiAlH_4)
- Diethyl ether (anhydrous)
- Tetrahydrofuran (THF, anhydrous)
- Sodium sulfate (anhydrous)
- Standard glassware for organic synthesis

Procedure:

Step 1: Synthesis of 2-Methyl-2-phenylpentan-3-one

- In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, place 2-phenylpropanenitrile dissolved in anhydrous diethyl ether.
- Cool the flask in an ice bath.
- Add ethylmagnesium bromide solution dropwise from the dropping funnel with constant stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.
- Cool the mixture again in an ice bath and slowly quench the reaction by adding aqueous HCl.
- Separate the organic layer, and extract the aqueous layer with diethyl ether.
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ketone.
- Purify the ketone by vacuum distillation or column chromatography.

Step 2: Synthesis of 2-Methyl-2-phenylpentan-3-one oxime

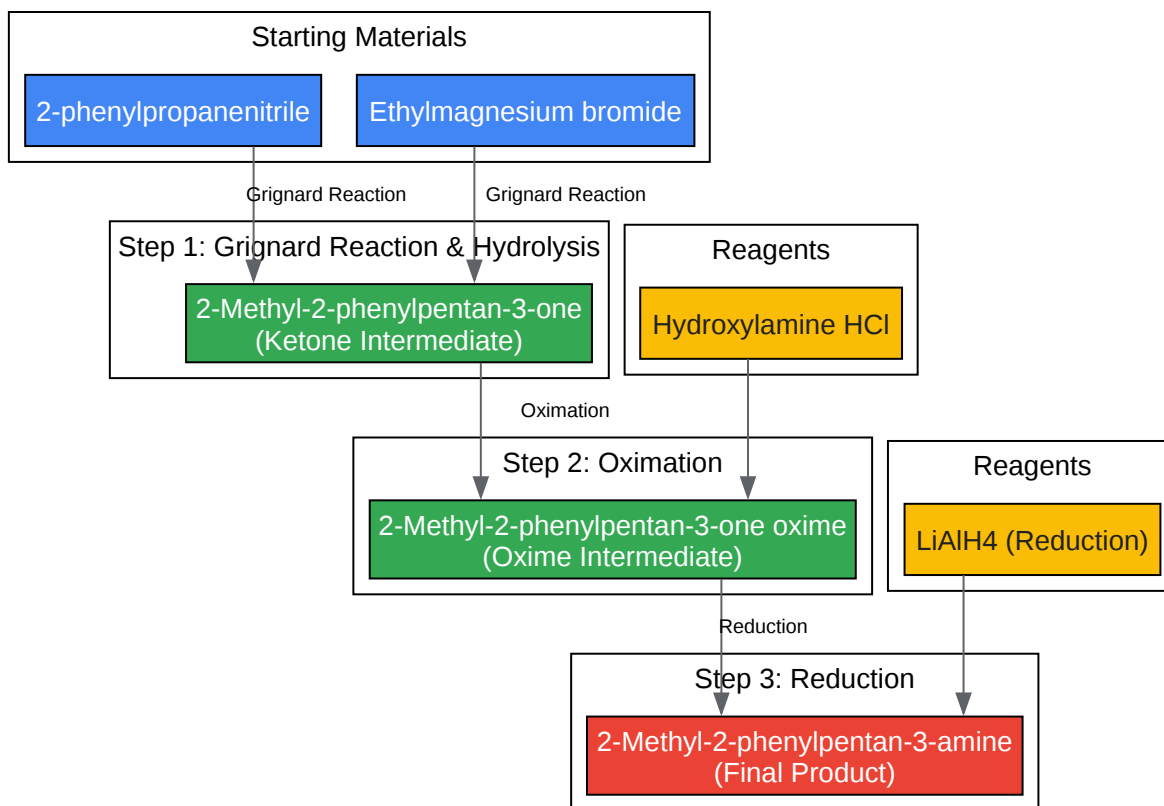
- Dissolve the purified ketone in ethanol.
- Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
- Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and pour it into cold water to precipitate the oxime.
- Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure oxime.

Step 3: Synthesis of **2-Methyl-2-phenylpentan-3-amine**

- In a dry three-necked flask under a nitrogen atmosphere, prepare a suspension of LiAlH_4 in anhydrous THF.
- Add a solution of the oxime in anhydrous THF dropwise to the LiAlH_4 suspension at 0 °C.
- After addition, allow the mixture to stir at room temperature overnight, followed by refluxing for 4-6 hours.
- Cool the reaction mixture to 0 °C and cautiously quench by sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).
- Filter the resulting aluminum salts and wash the solid with THF.
- Combine the filtrate and washings, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude amine.
- Purify the final product, **2-Methyl-2-phenylpentan-3-amine**, by vacuum distillation or column chromatography.

Visualized Workflow

The following diagram illustrates the proposed logical workflow for the synthesis of **2-Methyl-2-phenylpentan-3-amine**.



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Caption: Proposed synthetic workflow for **2-Methyl-2-phenylpentan-3-amine**.

Conclusion and Future Directions

2-Methyl-2-phenylpentan-3-amine is a chemical entity for which no public data regarding its CAS registration, experimental properties, or biological activity is currently available. This guide provides its correct chemical identity and a theoretical framework for its synthesis. Researchers interested in this molecule must first undertake its chemical synthesis and characterization. The proposed protocol serves as a foundational methodology that can be optimized. Subsequent

studies would be required to determine its physicochemical properties, spectral data, and to explore any potential biological or pharmacological relevance.

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